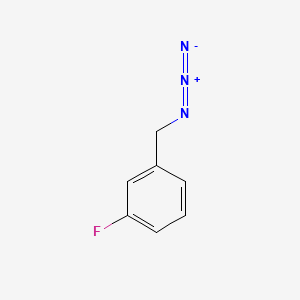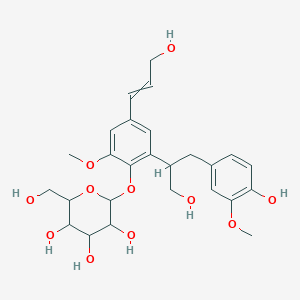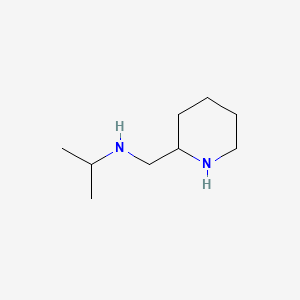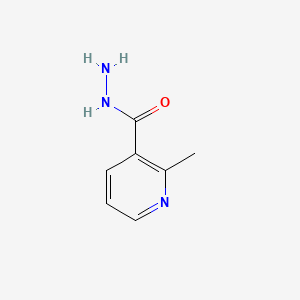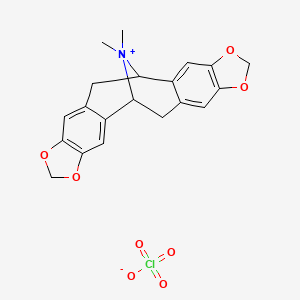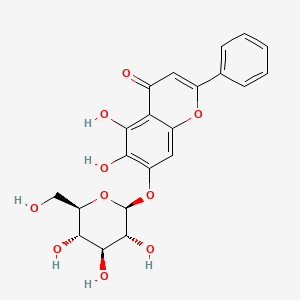
Oroxin A
Overview
Description
Mechanism of Action
Target of Action
Oroxin A, a major component of Oroxylum indicum, primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate lipid homeostasis . It also interacts with the Low-Density Lipoprotein Receptor (LDLR) and AMP-activated protein kinase (AMPK) . These targets play crucial roles in lipid metabolism and energy homeostasis.
Mode of Action
This compound interacts with its targets to modulate lipid metabolism. It inhibits the expression of SREBP1 and SREBP2, thereby reducing the expression of Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR) . These enzymes are involved in the synthesis of triglycerides and cholesterol. Additionally, this compound binds to LDLR and enhances the phosphorylation of AMPK .
Biochemical Pathways
This compound affects several biochemical pathways related to lipid metabolism. By inhibiting the expression of SREBPs, it downregulates the ACC and FASN pathways involved in triglyceride synthesis, and the HMGCR pathway involved in cholesterol synthesis . The binding of this compound to LDLR and the subsequent increase in AMPK phosphorylation further modulate these lipid synthesis pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Some studies have used sensitive and rapid methodologies for the quantification of this compound and its metabolites in rats .
Result of Action
The action of this compound results in improved lipid metabolism under non-insulin-resistant conditions. It improves plasma and hepatic lipid profiles and enhances the lipid-lowering action of atorvastatin . This compound reduces the total triglyceride level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN. It also reduces the total cholesterol level by inhibiting SREBP2 expression and reducing HMGCR expression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the orexin system, which this compound is part of, receives a variety of signals related to environmental, physiological, and emotional stimuli . These signals can modulate the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Oroxin A interacts with several enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc . These interactions play a pivotal role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It improves survival rates, enhances neurological functions, mitigates neuronal death and brain edema, and attenuates the inflammatory response . These effects are linked to the suppression of microglial activation . This compound also diminishes ferroptosis in neuronal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a partial PPARγ agonist that can activate PPARγ transcriptional activation . It also exhibits an inhibitory activity against α-glucosidase and an antioxidant capacity . Furthermore, it facilitates the translocation of nuclear factor erythroid 2-related factor 2 (Nrf-2) from the cytoplasm to the nucleus, thereby activating the Nrf2/GPX4 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. After subarachnoid hemorrhage, the findings indicated an increase in iron levels in the hemisphere after 48 h, and the presence of this compound prevented the buildup of iron .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to improve disordered lipid metabolism under non-insulin resistance conditions, improve plasma and hepatic lipid profiles, and enhance the lipid-lowering action of atorvastatin .
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates the nuclear transcriptional activity of SREBPs by binding to LDLR proteins and increasing AMPK phosphorylation, thereby reducing lipid synthesis .
Subcellular Localization
It has been found to modulate the nuclear transcriptional activity of SREBPs , suggesting that it may localize to the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: Oroxin A can be synthesized through a novel, environment-friendly method involving a one-pot, two-step process from baicalin, a naturally abundant and inexpensive precursor. The key steps include methyl esterification of baicalin followed by reduction using sodium borohydride, resulting in a satisfactory yield of this compound .
Industrial Production Methods: The industrial production of this compound leverages the same synthetic route, optimized for large-scale feasibility. This method is advantageous due to its simplicity, cost-effectiveness, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Oroxin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oroxylin A.
Reduction: Reduction of this compound can yield oroxyloside.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Oroxylin A
Reduction: Oroxyloside
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Oroxin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating cancer, diabetes, and lipid metabolism disorders.
Industry: Utilized in the development of natural antioxidant products and as a lead compound for drug development
Comparison with Similar Compounds
Oroxin A is unique among flavonoids due to its specific molecular structure and bioactivity. Similar compounds include:
Oroxylin A: Another flavonoid derived from Oroxylum indicum with similar antioxidant and anticancer properties.
Baicalein: A flavonoid with strong anti-inflammatory and anticancer activities.
Wogonin: Known for its anti-inflammatory and neuroprotective effects.
Scutellarein: Exhibits antioxidant and anti-inflammatory properties.
This compound stands out due to its partial PPARγ agonist activity and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDIRUZHOIOM-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904521 | |
| Record name | Baicalein 7-O-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-78-8 | |
| Record name | Baicalein-7-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baicalein 7-O-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


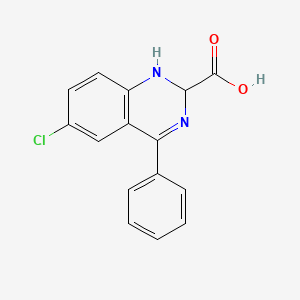
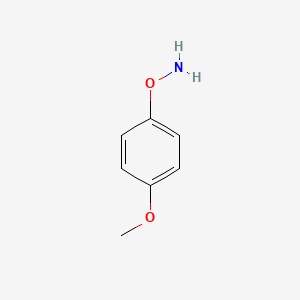
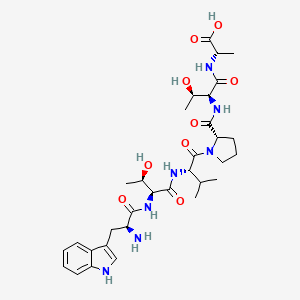
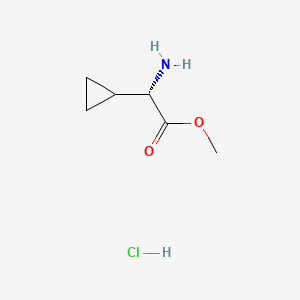
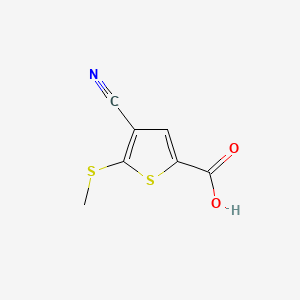
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)
![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)

